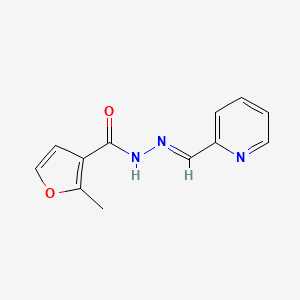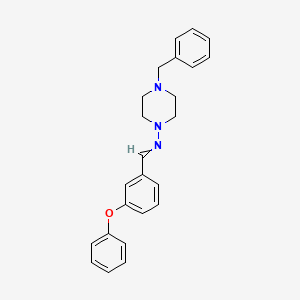![molecular formula C19H20N6O6 B11671934 4-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B11671934.png)
4-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate is a complex organic compound with a unique structure It is characterized by the presence of a purine ring system, which is a common structural motif in many biologically active molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate typically involves multiple steps:
Formation of the Purine Derivative: The starting material, 1,3-dimethylxanthine, undergoes acetylation to form 1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl acetate.
Hydrazine Reaction: The acetate derivative is then reacted with hydrazine to form the corresponding hydrazide.
Condensation Reaction: The hydrazide is condensed with 4-formyl-2-methoxyphenyl acetate under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and purine moieties.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation can lead to the formation of carboxylic acids and ketones.
Reduction: Reduction typically yields alcohols and amines.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound’s purine moiety makes it a potential candidate for studying enzyme interactions, particularly those involving purine metabolism.
Medicine
In medicinal chemistry, the compound’s structural similarity to known bioactive molecules suggests potential applications in drug discovery and development. It may serve as a lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, the compound’s unique properties could be exploited in the development of new materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate is not well-documented. its structural features suggest that it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The purine moiety may allow it to bind to enzymes involved in nucleotide metabolism, potentially inhibiting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethylxanthine: A simpler purine derivative with similar structural features.
Caffeine: Another purine derivative with well-known biological activity.
Theobromine: A naturally occurring purine alkaloid with similar structural motifs.
Uniqueness
4-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate is unique due to the combination of its purine core with the hydrazinylidene and methoxyphenyl acetate groups. This unique structure provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C19H20N6O6 |
|---|---|
Molekulargewicht |
428.4 g/mol |
IUPAC-Name |
[4-[(E)-[[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C19H20N6O6/c1-11(26)31-13-6-5-12(7-14(13)30-4)8-21-22-15(27)9-25-10-20-17-16(25)18(28)24(3)19(29)23(17)2/h5-8,10H,9H2,1-4H3,(H,22,27)/b21-8+ |
InChI-Schlüssel |
ACQVPVJIGTUPJK-ODCIPOBUSA-N |
Isomerische SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C)OC |
Kanonische SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Methoxyphenyl)-5-[4-(pentyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11671854.png)



![N-(tert-butyl)-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(2-hydroxybenzylidene)hydrazino]propanamide](/img/structure/B11671879.png)
![2-methyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]furan-3-carbohydrazide](/img/structure/B11671885.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B11671890.png)
![N-(2,6-dichlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11671900.png)
![3-chloro-N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11671904.png)





